Kyoto probe 1
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Overview
Description
Kyoto probe 1 is a small-molecule fluorescent probe specifically designed to label human pluripotent stem cells. It is particularly useful in distinguishing between human embryonic stem cells and induced pluripotent stem cells from their differentiated counterparts. This compound has gained significant attention due to its ability to selectively label undifferentiated cells, making it a valuable tool in stem cell research and therapy .
Preparation Methods
The synthesis of Kyoto probe 1 involves several steps, starting with the preparation of the core xanthene structure. The synthetic route typically includes the following steps:
Formation of the xanthene core: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form the xanthene backbone.
Introduction of functional groups: Various functional groups are introduced to the xanthene core to enhance its fluorescent properties and selectivity. This may involve reactions such as nitration, reduction, and substitution.
Purification: The final compound is purified using techniques such as column chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Kyoto probe 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can modify the functional groups on the xanthene core, potentially altering its selectivity and fluorescence.
Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing the probe’s specificity and utility
Common reagents used in these reactions include strong acids, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of the original xanthene structure with modified functional groups.
Scientific Research Applications
Kyoto probe 1 has a wide range of scientific research applications, including:
Stem Cell Research: It is used to distinguish between undifferentiated and differentiated stem cells, aiding in the study of stem cell pluripotency and differentiation.
Cell Sorting: The probe is employed in flow cytometry to sort and isolate pluripotent stem cells from mixed cell populations.
Live Cell Imaging: this compound is used in live cell imaging to monitor the behavior and characteristics of pluripotent stem cells in real-time.
Drug Screening: The compound is utilized in high-throughput screening assays to identify compounds that affect stem cell pluripotency and differentiation
Mechanism of Action
The mechanism of action of Kyoto probe 1 involves its selective uptake and retention by undifferentiated pluripotent stem cells. This selectivity is primarily due to the distinct expression patterns of ATP-binding cassette transporters in these cells. In undifferentiated cells, the expression of transporters such as ABCB1 and ABCG2 is repressed, allowing the probe to accumulate within the cells. In contrast, differentiated cells express these transporters, which actively efflux the probe, preventing its accumulation .
Comparison with Similar Compounds
Kyoto probe 1 is unique in its ability to selectively label human pluripotent stem cells. Similar compounds include:
SSEA-4: A surface marker used to identify pluripotent stem cells, but it requires antibody-based detection.
TRA-1-60: Another surface marker for pluripotent stem cells, also detected using antibodies.
Oct4-GFP: A genetically encoded fluorescent marker that indicates pluripotency but requires genetic modification of the cells
This compound offers advantages over these markers due to its ease of use, chemical stability, and ability to be used in live cell imaging without the need for genetic modification or antibody staining.
Properties
Molecular Formula |
C21H14F4N2O3 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
[6-amino-9-(4-fluorophenyl)xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C19H13FN2O.C2HF3O2/c20-12-3-1-11(2-4-12)19-15-7-5-13(21)9-17(15)23-18-10-14(22)6-8-16(18)19;3-2(4,5)1(6)7/h1-10,21H,22H2;(H,6,7) |
InChI Key |
ADFLZJALCLDWDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N)F.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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